

An In-depth Technical Guide to Tris-based Buffer Systems in Biological Research

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Compound of Interest

Compound Name: *Tris-hydroxymethyl-methyl-ammonium*

Cat. No.: *B8782720*

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A Note on Terminology: The term "**Tris-hydroxymethyl-methyl-ammonium**" refers to a specific quaternary ammonium salt with niche applications, such as in the synthesis of ionic liquids and certain antimicrobial compounds.^[1] However, in the context of common laboratory buffers for biochemical and drug development research, the functional component is the protonated form of tris(hydroxymethyl)aminomethane, which is an ammonium ion. This guide will focus on the widely utilized tris(hydroxymethyl)aminomethane (Tris) and its protonated form, which are the core of Tris-HCl and other critical buffer systems.

Tris(hydroxymethyl)aminomethane, commonly known as Tris or Tromethamine, is an organic compound extensively used as a biological buffer.^[2]^[3] Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7.0 to 9.0, which is crucial for maintaining the structure and function of proteins and nucleic acids.^[4] This guide provides a technical overview of Tris-based buffers for researchers, scientists, and drug development professionals, covering their chemical properties, common applications, and detailed experimental protocols.

Core Properties and Formulations

Tris is a primary amine with three hydroxymethyl groups, making it highly soluble in water.^[3] It is a fundamental component in numerous buffer systems tailored for specific applications in molecular biology, biochemistry, and cell biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for Tris and its common buffer formulations.

Table 1: Physicochemical Properties of Tris

Property	Value	References
IUPAC Name	2-Amino-2-(hydroxymethyl)propane-1,3-diol	[2]
CAS Number	77-86-1 (Tris base)	[2]
Molecular Formula	C ₄ H ₁₁ NO ₃	[3]
Molecular Weight	121.14 g/mol	[5]
pKa (25°C)	~8.1	[4]
Effective pH Range	7.0 - 9.0	[4]

Table 2: Temperature Dependence of Tris-HCl Buffer pH (0.05 M)

The pH of Tris buffers is notably sensitive to temperature changes, decreasing as the temperature rises. This is a critical consideration when preparing buffers at room temperature for use at 4°C or 37°C. For every 1°C increase, the pKa value decreases by approximately 0.031.

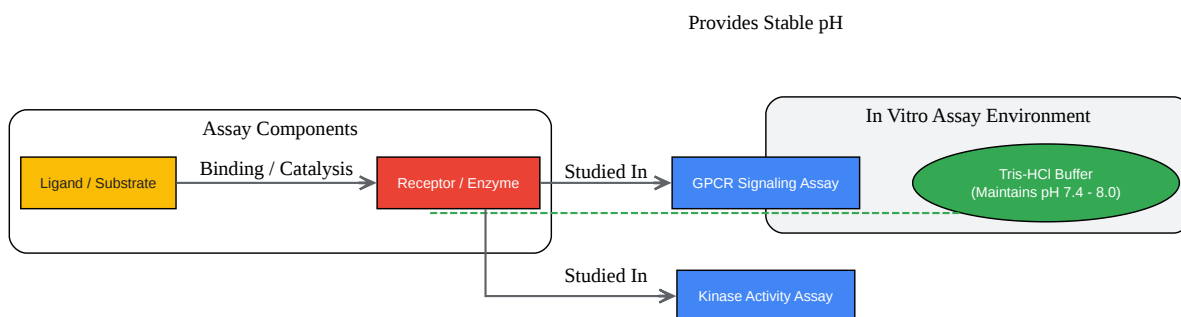
Temperature	pH
4°C	7.79
25°C	7.20
37°C	6.91
(Data adapted from Scripps Laboratories)[4]	

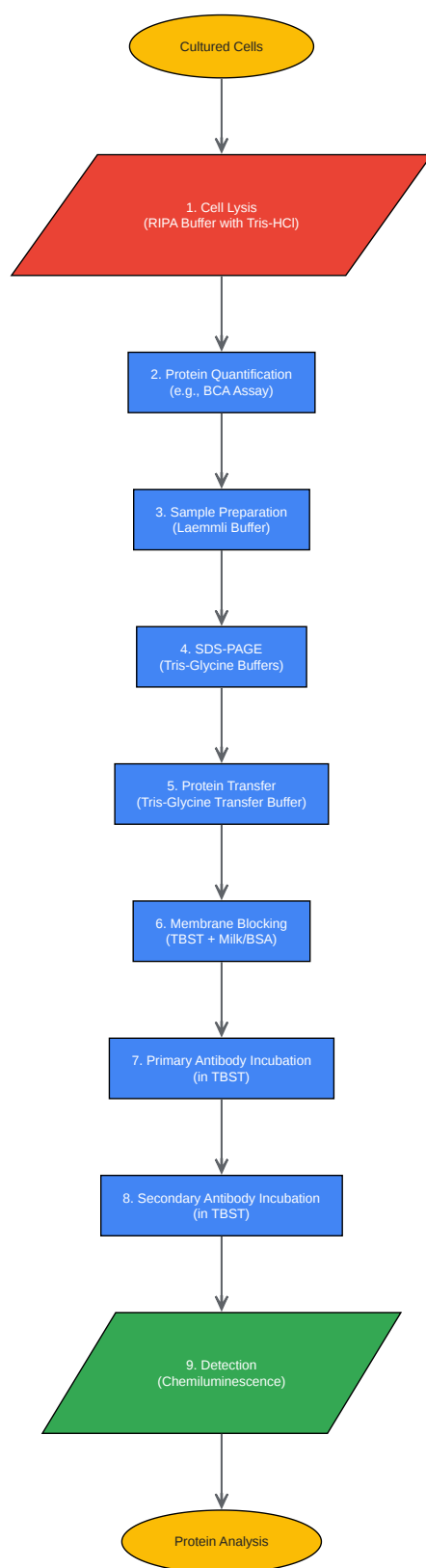
Table 3: Common Tris-Based Buffer Formulations

Buffer System	Key Components (1X Concentration)	Primary Application
Tris-HCl	Variable Tris and HCl concentrations to achieve desired pH	General purpose buffer for protein and enzyme assays
TAE	40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA	Agarose gel electrophoresis of nucleic acids (especially for large DNA fragments)
TBE	89 mM Tris, 89 mM Boric Acid, 2 mM EDTA	Agarose and polyacrylamide gel electrophoresis of nucleic acids (high resolution for small fragments)
TBS	20-50 mM Tris, 150 mM NaCl, pH 7.4-7.6	Western blotting, ELISA, and other immunoassays (wash and antibody dilution buffer)
RIPA Buffer	50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS	Cell lysis for total protein extraction (cytoplasmic, membrane, and nuclear)
SDS-PAGE Running Buffer	25 mM Tris, 192 mM Glycine, 0.1% SDS	Polyacrylamide gel electrophoresis for protein separation

Role in Biological Systems and Assays

Tris itself is not known to be an active participant in signaling pathways. Instead, its primary role is to provide a stable pH environment, which is essential for studying these pathways. For instance, in G-Protein Coupled Receptor (GPCR) binding assays and kinase activity assays, maintaining a consistent physiological pH is paramount for receptor and enzyme stability and function. Tris-based buffers are frequently used in these assays to ensure that the observed effects are due to the molecules being studied and not fluctuations in pH.





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